molecular formula C17H14ClNO2 B278994 2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Katalognummer B278994
Molekulargewicht: 299.7 g/mol
InChI-Schlüssel: PQSJMLZJMPFDFZ-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, commonly known as CL-316,243, is a synthetic compound that has been extensively studied for its potential use in the treatment of obesity and metabolic disorders. It belongs to the class of compounds known as beta-3 adrenergic receptor agonists, which are known to increase energy expenditure and promote weight loss.

Wirkmechanismus

CL-316,243 acts as a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and is involved in the regulation of energy expenditure and thermogenesis. Activation of the beta-3 adrenergic receptor leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP, which in turn activates protein kinase A and leads to the activation of several downstream signaling pathways that promote energy expenditure and weight loss.
Biochemical and Physiological Effects:
CL-316,243 has been shown to increase energy expenditure and promote weight loss in animal models, primarily through the activation of thermogenesis in brown adipose tissue. It has also been shown to improve glucose tolerance and insulin sensitivity, and may have potential applications in the treatment of metabolic disorders such as type 2 diabetes. In addition, CL-316,243 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of asthma and other respiratory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CL-316,243 is its selectivity for the beta-3 adrenergic receptor, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is that it has primarily been studied in animal models and its effects in humans may differ. In addition, its long-term safety and efficacy have not been fully established.

Zukünftige Richtungen

Future research on CL-316,243 could focus on its potential use in the treatment of obesity and metabolic disorders in humans, as well as its potential use in the treatment of respiratory disorders such as asthma. Additional research could also focus on the development of more selective and potent beta-3 adrenergic receptor agonists, as well as the development of combination therapies that target multiple pathways involved in energy expenditure and weight loss.

Synthesemethoden

CL-316,243 can be synthesized through several methods, including the reaction of 2,4,6-cycloheptatrien-1-one with 2-chloroacetophenone in the presence of a base such as potassium carbonate, followed by reaction with methylamine. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.

Wissenschaftliche Forschungsanwendungen

CL-316,243 has been extensively studied for its potential use in the treatment of obesity and metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models, and has also been shown to improve glucose tolerance and insulin sensitivity. In addition, CL-316,243 has been studied for its potential use in the treatment of asthma and other respiratory disorders.

Eigenschaften

Produktname

2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molekularformel

C17H14ClNO2

Molekulargewicht

299.7 g/mol

IUPAC-Name

2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H14ClNO2/c1-19-15-9-5-3-7-13(17(15)21)16(20)11-10-12-6-2-4-8-14(12)18/h2-11H,1H3,(H,19,21)/b11-10+

InChI-Schlüssel

PQSJMLZJMPFDFZ-ZHACJKMWSA-N

Isomerische SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=CC=C2Cl

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Cl

Kanonische SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.